molecular formula C10H20N2O2 B6278616 tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate CAS No. 1055264-23-7

tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate

Cat. No. B6278616
CAS RN: 1055264-23-7
M. Wt: 200.3
InChI Key:
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Description

Tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate, also known as TBC, is a synthetic compound with a wide range of applications in scientific research. TBC is a member of the carbamate family, which is a group of organic compounds that contain a carbamate group, typically composed of an amide and an ester. TBC is a relatively new compound and has been studied for its potential applications in various fields, including pharmaceuticals, biochemistry, and environmental sciences.

Mechanism of Action

Tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate acts as a proton acceptor, meaning that it can accept protons from compounds such as alcohols. This reaction is facilitated by the presence of a base, such as potassium carbonate. The protonated form of tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate is more stable than the unprotonated form, and this stability allows it to act as a catalyst for various chemical reactions.
Biochemical and Physiological Effects
tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. Additionally, it has been shown to act as an agonist of the muscarinic receptor, which is involved in the regulation of various physiological processes, such as cardiac function and the secretion of hormones.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate is a relatively new compound and has a number of advantages and limitations in laboratory experiments. One of the advantages of using tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate is its low cost and availability. Additionally, it is relatively stable in solution and can be stored for extended periods of time. However, it is also relatively insoluble in water and must be dissolved in a suitable solvent prior to use. Additionally, it is sensitive to light and must be stored in a dark environment.

Future Directions

Given the potential applications of tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate in scientific research, there are a number of potential future directions for research. These include further studies into the biochemical and physiological effects of tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate, as well as its potential applications in the synthesis of pharmaceuticals, biochemicals, and environmental pollutants. Additionally, further research could be conducted into the mechanism of action of tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate and the development of novel synthetic methods for its synthesis. Additionally, further research could be conducted into the potential toxicity of tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate and its environmental impact.

Synthesis Methods

Tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate can be synthesized from the reaction of tert-butyl alcohol and N-acetyl-1-azetidin-3-yl-ethylcarbamate. The reaction is catalyzed by a base such as potassium carbonate, and the product is isolated by column chromatography. The reaction can be monitored by thin layer chromatography (TLC) and the product can be identified using nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, including pharmaceuticals, biochemicals, and environmental pollutants. Additionally, it has been used as a catalyst in the synthesis of peptides and peptoid polymers. It has also been used in the synthesis of inhibitors of enzymes and as a substrate for enzyme-catalyzed reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate involves the reaction of tert-butyl carbamate with 3-azetidinone in the presence of a base to form the intermediate tert-butyl N-(3-azetidinyl)carbamate. This intermediate is then reacted with ethyl bromide in the presence of a base to form the final product.", "Starting Materials": ["tert-butyl carbamate", "3-azetidinone", "ethyl bromide", "base"], "Reaction": ["Step 1: React tert-butyl carbamate with 3-azetidinone in the presence of a base to form tert-butyl N-(3-azetidinyl)carbamate.", "Step 2: React the intermediate tert-butyl N-(3-azetidinyl)carbamate with ethyl bromide in the presence of a base to form tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate."] }

CAS RN

1055264-23-7

Product Name

tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate

Molecular Formula

C10H20N2O2

Molecular Weight

200.3

Purity

0

Origin of Product

United States

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